molecular formula C10H15N3 B15130756 N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine

Cat. No.: B15130756
M. Wt: 177.25 g/mol
InChI Key: WISYKHRIIVOZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine is a compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to another cyclopropanamine group. This compound is part of the imidazole family, known for its diverse chemical and biological properties . Imidazole derivatives are widely studied due to their potential therapeutic applications, including antibacterial, antifungal, and anticancer activities .

Mechanism of Action

The mechanism of action of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity . Additionally, the compound can interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .

Comparison with Similar Compounds

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine can be compared with other imidazole derivatives:

The uniqueness of this compound lies in its dual cyclopropyl groups, which can influence its reactivity and biological interactions.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-[(1-cyclopropylimidazol-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C10H15N3/c1-2-8(1)12-7-10-11-5-6-13(10)9-3-4-9/h5-6,8-9,12H,1-4,7H2

InChI Key

WISYKHRIIVOZMX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NC=CN2C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.